molecular formula C21H21F3N4O3S B4671693 ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Cat. No.: B4671693
M. Wt: 466.5 g/mol
InChI Key: RXNSRIYKMHUTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyrimidine ring, making it a subject of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

The synthesis of ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can be achieved through multi-step organic reactions. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by additional steps to introduce the trifluoromethyl group and other substituents under specific conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-neuroinflammatory effects, making it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Properties

IUPAC Name

ethyl 3-ethyl-2-oxo-6-phenyl-4-[[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O3S/c1-3-28-14(12-32-19-25-11-10-15(26-19)21(22,23)24)16(18(29)31-4-2)17(27-20(28)30)13-8-6-5-7-9-13/h5-11,17H,3-4,12H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNSRIYKMHUTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CSC3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 3
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 5
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 6
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.